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Compound of Interest

Compound Name: Lappaol F

Cat. No.: B608464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of Lappaol F,

a natural lignan with demonstrated anticancer properties. The information presented herein is

intended to support further research and drug development efforts by elucidating the

mechanisms of action, summarizing quantitative data, and detailing relevant experimental

protocols.

Introduction to Lappaol F
Lappaol F is a dibenzylbutyrolactone lignan isolated from the seeds of Arctium lappa Linné

(Asteraceae), commonly known as burdock.[1][2] It has been identified as a potent anticancer

agent that inhibits tumor cell growth by inducing cell cycle arrest and apoptosis.[1][3] While its

broad anti-tumor effects have been recognized, recent research has focused on pinpointing its

specific molecular targets to better understand its therapeutic potential.

Primary Molecular Target: The Hippo-YAP Signaling
Pathway
The central mechanism underlying Lappaol F's anticancer activity is its inhibition of the Hippo-

Yes-associated protein (YAP) signaling pathway.[1][2] YAP is a key transcriptional co-activator

that promotes cell proliferation and inhibits apoptosis. Its dysregulation is a hallmark of many
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cancers.[2] Lappaol F has been shown to inhibit YAP through a dual mechanism involving both

transcriptional and post-translational regulation.[1][2]

Transcriptional Regulation: Lappaol F downregulates the mRNA levels of YAP.[2][3] This leads

to a decrease in the overall expression of the YAP protein.

Post-translational Regulation: Lappaol F upregulates the expression of 14-3-3σ, a protein that

binds to phosphorylated YAP, causing its retention in the cytoplasm and promoting its

degradation.[1][2] This prevents YAP from translocating to the nucleus, where it would

otherwise activate the transcription of oncogenes.[2]

The inhibition of YAP by Lappaol F leads to the downregulation of its target genes, which are

crucial for cancer cell survival and proliferation. These include:

BIRC5 (Survivin): An inhibitor of apoptosis.[2][3]

c-Myc: A proto-oncogene involved in cell cycle progression.[2][3]

Bcl-2: An anti-apoptotic protein.[2][3]

GLI2, Axin2, and AREG: Genes involved in cell growth and development.[3]
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Figure 1: Mechanism of Lappaol F on the Hippo-YAP pathway.

Modulation of Other Key Signaling Pathways
Beyond the Hippo-YAP pathway, Lappaol F has been shown to influence other signaling

cascades critical to cancer progression, particularly in triple-negative breast cancer (TNBC).

GSK-3β/YAP/β-catenin Pathway: Lappaol F inhibits the phosphorylation of GSK-3β. This, in

turn, inhibits the nuclear translocation of β-catenin and the expression of YAP.[4]

PI3K/AKT Pathway: Lappaol F also demonstrates regulatory effects on the PI3K/AKT

signaling pathway, which is a crucial pathway for cell survival and proliferation.[4][5]
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Impact on Cell Cycle Regulation
Lappaol F exerts significant control over the cell cycle, primarily by inducing cell cycle arrest.[6]

[7]

G1 and G2/M Phase Arrest: In several cancer cell lines, Lappaol F has been shown to

cause cell cycle arrest at the G1 and G2 phases.[3][6]

S Phase Arrest: In human colorectal cancer cells, Lappaol F induces S phase arrest.[7][8][9]

Regulation of Cell Cycle Proteins: Lappaol F's effect on the cell cycle is mediated by its

influence on key regulatory proteins. It upregulates the expression of p21 and p27 and

downregulates CDK2, cyclin B1, and CDK1.[3] A key finding is the significant upregulation of

CDKN1C/p57, a cyclin-dependent kinase inhibitor, which plays a crucial role in the S phase

arrest induced by Lappaol F.[7][8]

Quantitative Data Summary
The anti-proliferative activity of Lappaol F has been quantified across various cancer cell lines.

The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: IC50 Values of Lappaol F on Cancer Cell Proliferation (72h Treatment)

Cell Line Cancer Type IC50 (µM)

HeLa Cervical Cancer 41.5

MDA-MB-231 Breast Cancer 26.0

SW480 Colorectal Cancer 45.3

PC3 Prostate Cancer 42.9

Data sourced from Li et al.,

2021.[1][3]

Table 2: IC50 Values of Lappaol F on Cancer Cell Proliferation (48h Treatment)
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Cell Line Cancer Type IC50 (µM)

MDA-MB-231 Triple-Negative Breast 59.32 ± 1.94

Hs-578T Triple-Negative Breast 35.33 ± 2.06

SW480 Colorectal Cancer 47.1

HCT15 Colorectal Cancer 51.4

HCT116 Colorectal Cancer 32.8

Data sourced from Frontiers in

Pharmacology, 2023 and

Taylor & Francis Online, 2023.

[4][7][8]

Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Lappaol
F.
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Figure 2: General experimental workflow for Lappaol F studies.

6.1. Cell Culture and Treatment Cervical (HeLa), colorectal (SW480, HCT15, HCT116), breast

(MDA-MB-231, Hs-578T), and prostate (PC3) cancer cell lines are cultured in appropriate

media supplemented with fetal bovine serum and antibiotics.[1][7] For experiments, cells are

treated with Lappaol F at various concentrations (e.g., 0-75 µM) for different durations (e.g.,

24, 48, 72 hours).[10]

6.2. Cell Viability Assay (Sulforhodamine B - SRB)

Cells are seeded in 96-well plates and treated with Lappaol F.
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After the treatment period, cells are fixed with trichloroacetic acid.

The fixed cells are stained with SRB solution.

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base

solution.

The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell

viability.[9][10]

6.3. Apoptosis Assay (Flow Cytometry)

Cells are treated with Lappaol F for a specified time (e.g., 48 hours).

Cells are harvested, washed, and resuspended in binding buffer.

Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the

manufacturer's protocol.

The stained cells are analyzed by flow cytometry to distinguish between viable, early

apoptotic, late apoptotic, and necrotic cells.[2][11]

6.4. Cell Cycle Analysis (Flow Cytometry)

Cells are treated with Lappaol F.

Cells are harvested, washed, and fixed in cold ethanol.

The fixed cells are treated with RNase A and stained with Propidium Iodide (PI).

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of

cells in G1, S, and G2/M phases of the cell cycle.[9]

6.5. Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from Lappaol F-treated and control cells using TRIzol reagent.

cDNA is synthesized from the RNA using a reverse transcription kit.
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qRT-PCR is performed using specific primers for target genes (e.g., YAP, 14-3-3σ) and a

reference gene (e.g., GAPDH).

The relative mRNA expression is calculated using the 2-ΔΔCt method.[2][9]

6.6. Western Blotting

Cells are lysed to extract total protein.

Protein concentration is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with primary antibodies against target proteins

(e.g., YAP, 14-3-3σ, p21, CDK1).

The membrane is then incubated with a horseradish peroxidase-conjugated secondary

antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.[2]

6.7. Immunofluorescence

Cells are grown on coverslips and treated with Lappaol F.

Cells are fixed, permeabilized, and blocked.

Cells are incubated with a primary antibody against the protein of interest (e.g., YAP).

After washing, cells are incubated with a fluorescently labeled secondary antibody.

Nuclei are counterstained with DAPI.

The subcellular localization of the protein is observed using a fluorescence microscope.[1][2]

6.8. In Vivo Xenograft Tumor Model
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Female BALB/c nude mice are subcutaneously injected with cancer cells (e.g., 4 x 106

SW480 cells).

Once tumors are established, mice are randomly assigned to treatment groups.

Lappaol F (e.g., 10 or 20 mg/kg/day) or a vehicle control is administered, typically via

intravenous injection, for a set period (e.g., 15 days).

Tumor size is measured regularly, and tumor volume is calculated.

At the end of the experiment, tumors are excised for further analysis, such as

immunohistochemistry for YAP expression and TUNEL assay for apoptosis.[1][2][10]

Conclusion
Lappaol F presents a multi-faceted approach to cancer therapy. Its primary molecular target is

the Hippo-YAP signaling pathway, which it effectively inhibits through both transcriptional and

post-translational mechanisms. Furthermore, its influence extends to other critical cancer-

related pathways, including the GSK-3β/β-catenin and PI3K/AKT pathways, and it exerts

significant control over cell cycle progression by modulating key regulatory proteins like

CDKN1C/p57. The quantitative data and detailed experimental protocols provided in this guide

offer a solid foundation for researchers and drug development professionals to further explore

the therapeutic potential of Lappaol F and its derivatives in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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